molecular formula C22H18N4O2 B5380505 N-{4-[(6-methyl-3-pyridazinyl)oxy]phenyl}-N'-2-naphthylurea

N-{4-[(6-methyl-3-pyridazinyl)oxy]phenyl}-N'-2-naphthylurea

Cat. No. B5380505
M. Wt: 370.4 g/mol
InChI Key: MVHDXMIRDDBYJD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-{4-[(6-methyl-3-pyridazinyl)oxy]phenyl}-N'-2-naphthylurea, also known as MPN, is a chemical compound that has gained significant attention in scientific research due to its potential as a therapeutic agent. MPN belongs to the class of urea-containing compounds and has been found to exhibit a range of biochemical and physiological effects. In

Mechanism of Action

The mechanism of action of N-{4-[(6-methyl-3-pyridazinyl)oxy]phenyl}-N'-2-naphthylurea is not fully understood, but it has been suggested that it works by inhibiting the activity of tyrosine kinases, which are enzymes that play a key role in cell signaling pathways. By inhibiting these enzymes, N-{4-[(6-methyl-3-pyridazinyl)oxy]phenyl}-N'-2-naphthylurea may be able to disrupt the growth and survival of cancer cells.
Biochemical and Physiological Effects:
N-{4-[(6-methyl-3-pyridazinyl)oxy]phenyl}-N'-2-naphthylurea has been found to exhibit a range of biochemical and physiological effects. In addition to its anticancer and anti-inflammatory properties, N-{4-[(6-methyl-3-pyridazinyl)oxy]phenyl}-N'-2-naphthylurea has been found to have antioxidant and neuroprotective effects. It has also been shown to improve insulin sensitivity and glucose tolerance in animal models of diabetes.

Advantages and Limitations for Lab Experiments

One advantage of using N-{4-[(6-methyl-3-pyridazinyl)oxy]phenyl}-N'-2-naphthylurea in lab experiments is its ability to inhibit the growth of cancer cells in vitro and in vivo. This makes it a useful tool for studying the mechanisms of cancer cell growth and identifying potential targets for anticancer drugs. However, one limitation of using N-{4-[(6-methyl-3-pyridazinyl)oxy]phenyl}-N'-2-naphthylurea is its relatively low solubility in water, which can make it difficult to administer in certain experiments.

Future Directions

There are several potential future directions for research on N-{4-[(6-methyl-3-pyridazinyl)oxy]phenyl}-N'-2-naphthylurea. One area of interest is in the development of N-{4-[(6-methyl-3-pyridazinyl)oxy]phenyl}-N'-2-naphthylurea-based anticancer drugs. Another potential direction is in the use of N-{4-[(6-methyl-3-pyridazinyl)oxy]phenyl}-N'-2-naphthylurea as a treatment for inflammatory diseases such as arthritis. Additionally, research could be conducted to further elucidate the mechanism of action of N-{4-[(6-methyl-3-pyridazinyl)oxy]phenyl}-N'-2-naphthylurea and to identify potential targets for its therapeutic effects.

Synthesis Methods

The synthesis of N-{4-[(6-methyl-3-pyridazinyl)oxy]phenyl}-N'-2-naphthylurea involves the reaction of 2-naphthylamine with 4-nitrophenyl isocyanate to form N-{4-nitrophenyl}-N'-2-naphthylurea. This intermediate compound is then reduced with tin and hydrochloric acid to yield N-{4-aminophenyl}-N'-2-naphthylurea. Finally, the reaction of N-{4-aminophenyl}-N'-2-naphthylurea with 6-methyl-3-pyridazinol in the presence of sodium hydride and dimethylformamide results in the formation of N-{4-[(6-methyl-3-pyridazinyl)oxy]phenyl}-N'-2-naphthylurea.

Scientific Research Applications

N-{4-[(6-methyl-3-pyridazinyl)oxy]phenyl}-N'-2-naphthylurea has been found to have potential therapeutic applications in various fields of scientific research. One of the most promising areas of research is in the treatment of cancer. N-{4-[(6-methyl-3-pyridazinyl)oxy]phenyl}-N'-2-naphthylurea has been shown to inhibit the growth of cancer cells in vitro and in vivo, making it a potential candidate for the development of anticancer drugs. Additionally, N-{4-[(6-methyl-3-pyridazinyl)oxy]phenyl}-N'-2-naphthylurea has been found to have anti-inflammatory and analgesic properties, making it a potential treatment for inflammatory diseases such as arthritis.

properties

IUPAC Name

1-[4-(6-methylpyridazin-3-yl)oxyphenyl]-3-naphthalen-2-ylurea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H18N4O2/c1-15-6-13-21(26-25-15)28-20-11-9-18(10-12-20)23-22(27)24-19-8-7-16-4-2-3-5-17(16)14-19/h2-14H,1H3,(H2,23,24,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MVHDXMIRDDBYJD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NN=C(C=C1)OC2=CC=C(C=C2)NC(=O)NC3=CC4=CC=CC=C4C=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H18N4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

370.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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